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molecular formula C13H18OSi B8613362 [(4-Methoxy-3-methylphenyl)ethynyl](trimethyl)silane CAS No. 918542-07-1

[(4-Methoxy-3-methylphenyl)ethynyl](trimethyl)silane

Cat. No. B8613362
M. Wt: 218.37 g/mol
InChI Key: FIPGEZNZLQZYMS-UHFFFAOYSA-N
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Patent
US07452885B2

Procedure details

A solution of 4-bromo-1-methoxy-2-methylbenzene (6.702 g) in toluene was treated with tetrakis(triphenylphosphie)palladium (0) (1.15 g), followed by diisopropylamine (23 mL), trimethylsilyl acetylene (4.7 mL) and copper iodide (I) (0.127 g). The reaction was heated at 45° C. in nitrogen atmosphere overnight and evaporated to dryness. The resultant residue was applied on a large silica pad and eluted with hexane:ethyl acetate (2:1). The elute was evaporated to dryness to give the silane intermediate as a brown oil (7.167 g). The compound was characterized by LCMS analysis. LCMS Conditions: HP 1100 HPLC system; Waters Xterra MS C18, 2 mm (i.d.)×50 mm (length), 3.5 um column, set at 50° C.; Flow rate 1.0 mL/min; Solvent A: 0.02% NH4OH in water; Solvent B 0.02% NH4OH in ACN; Gradient: Time O: 10% B; 2.5 min 90% B; 3 min 90% B; Sample concentration: ˜2.0 mM; Injection volume: 5 uL; Detection: 220 nm, 254 nm DAD
Quantity
6.702 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenylphosphie)palladium (0)
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step Two
Quantity
4.7 mL
Type
reactant
Reaction Step Three
Quantity
0.127 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([CH3:10])[CH:3]=1.C(NC(C)C)(C)C.[CH3:18][Si:19]([C:22]#[CH:23])([CH3:21])[CH3:20]>C1(C)C=CC=CC=1.[Cu](I)I>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([C:23]#[C:22][Si:19]([CH3:21])([CH3:20])[CH3:18])=[CH:3][C:4]=1[CH3:10]

Inputs

Step One
Name
Quantity
6.702 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)OC)C
Name
tetrakis(triphenylphosphie)palladium (0)
Quantity
1.15 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
23 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Three
Name
Quantity
4.7 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Step Four
Name
Quantity
0.127 g
Type
catalyst
Smiles
[Cu](I)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness
WASH
Type
WASH
Details
eluted with hexane:ethyl acetate (2:1)
CUSTOM
Type
CUSTOM
Details
The elute was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C=C1)C#C[Si](C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.167 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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